利拉鲁肽二聚体杂质 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

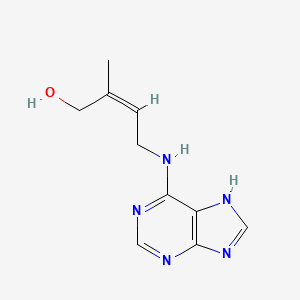

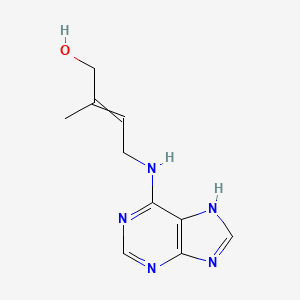

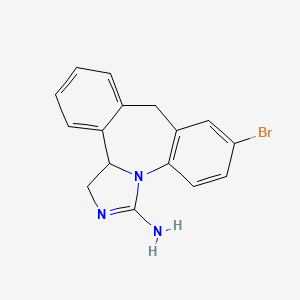

Linagliptin Dimer Impurity 2 is an impurity standard of Linagliptin . Linagliptin is a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors .

Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC) . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data . Linagliptin Dimer Impurity 2 is formed as a result of an unintended side reaction during the synthesis of linagliptin.Molecular Structure Analysis

The molecular structure of Linagliptin Dimer Impurity 2 was confirmed by spectral data (MS, HRMS, ¹H-NMR, (13)C-NMR and IR) . The ¹H-NMR of this impurity revealed two D2O exchangeable signals at 12.86 and 8.35, indicating one acid O-H proton and one amide N-H proton, and an additional eight proton signals at 7.41–8.25 corresponding to aromatic protons .Chemical Reactions Analysis

The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions .Physical And Chemical Properties Analysis

Linagliptin Dimer Impurity 2 is a white to off-white solid that is insoluble in water and slightly soluble in methanol and ethanol. Its molecular formula is C40H38N8O4, and it has a molecular weight of 690.8 g/mol.科学研究应用

分析方法开发

毛细管电泳法:开发了一种使用毛细管电泳的方法来测定利拉鲁肽的对映体杂质,强调了准确识别药品中杂质对于确保药物安全性和有效性的重要性 (Mai et al., 2020).

亲水相互作用液相色谱 (HILIC):开发了一种使用 HILIC 的灵敏分析方法来估计利拉鲁肽中的 4-二甲氨基吡啶等遗传毒性杂质,证明了先进分析技术在识别药物化合物中潜在危害中的关键作用 (Bashar Al‐Sabti & J. Harbali, 2020).

超高效液相色谱 (UHPLC):UHPLC 用于同时测定利拉鲁肽中的遗传毒性杂质,强调了稳健分析方法在药品质量控制中的重要性 (Yiwen Huang et al., 2018).

杂质表征和控制

杂质的结构表征:一项关于利拉鲁肽降解产物和相关杂质结构表征的研究,使用液相色谱/四极杆飞行时间电喷雾离子化串联质谱,强调了理解杂质谱对药物安全性的关键性 (Amrej Singh Yadav et al., 2020).

工艺相关杂质的识别:一项专注于在制造过程中识别和表征利拉鲁肽工艺相关杂质的研究强调了在药品制造中进行彻底杂质分析的重要性 (S. Nandi et al., 2015).

杂质定量和稳定性研究

降解产物的稳定性指示方法:开发了一种用于利拉鲁肽降解产物的反相 HPLC 稳定性指示方法,并鉴定了杂质 VII、VIII 和 IX,表明稳定性研究在确保药品的寿命和功效中的作用 (Sushant B. Jadhav et al., 2017).

遗传毒性杂质的定量测定:一项旨在使用 HILIC-UV 开发一种分析方法以定量测定利拉鲁肽中的遗传毒性杂质 3-氨基吡啶的研究,说明了在药物安全性评估中精确定量杂质的重要性 (Bashar Al‐Sabti & J. Harbali, 2020).

药物安全性和药代动力学

毒性预测和生物安全性研究:一种用于定量利拉鲁肽及其合成杂质的 LC 方法,结合毒性预测研究和体外生物安全性研究,反映了评估药物化合物安全性所需的综合方法 (Raquel Balestri Heleno Ferreira et al., 2019).

药代动力学和药效学特性:对利拉鲁肽的药代动力学和药效学的调查提供了对药物吸收、分布、代谢和消除过程的见解,这对于了解其功效和安全性至关重要 (U. Graefe-Mody et al., 2012).

安全和危害

When handling Linagliptin, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The present invention relates to an improved process for preparation of highly pure Linagliptin which ensures the removal of Linagliptin Dimer impurity . It includes preparation of Linagliptin as per prior art and its purification by its benzoate or mandelate salt formation or by treatment with Methanesulphonic acid, n-Pentanesulphonic acid, Orthophosphoric Acid, other such acids or mixture of two or more such acids .

属性

CAS 编号 |

1418133-47-7 |

|---|---|

产品名称 |

Linagliptin Dimer Impurity 2 |

分子式 |

C50H56N16O4 |

分子量 |

945.08 |

外观 |

Off-White to Pale Yellow Solid |

熔点 |

>142°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

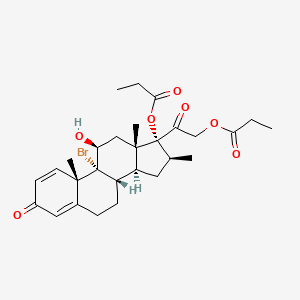

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)